molecular formula C11H14FN B13296086 N-cyclobutyl-2-fluoro-4-methylaniline

N-cyclobutyl-2-fluoro-4-methylaniline

Cat. No.: B13296086
M. Wt: 179.23 g/mol
InChI Key: XFMFNXGYPNJXNT-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-fluoro-4-methylaniline is an organic compound with the molecular formula C₁₁H₁₄FN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a cyclobutyl group, and the aromatic ring is substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-fluoro-4-methylaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-fluoro-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

N-cyclobutyl-2-fluoro-4-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cyclobutyl-2-fluoro-4-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclobutyl-4-fluoro-2-methylaniline: Similar in structure but with different substitution patterns on the aromatic ring.

    N-cyclobutyl-2-fluoroaniline: Lacks the methyl group on the aromatic ring.

    N-cyclobutyl-4-methylaniline: Lacks the fluorine atom on the aromatic ring.

Uniqueness

N-cyclobutyl-2-fluoro-4-methylaniline is unique due to the specific combination of substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

N-cyclobutyl-2-fluoro-4-methylaniline

InChI

InChI=1S/C11H14FN/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3

InChI Key

XFMFNXGYPNJXNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCC2)F

Origin of Product

United States

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